2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Acetylcholinesterase Inhibition Alzheimer's Disease SAR

2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 898624-59-4) is a synthetic, small-molecule 1,2,4-triazole derivative with a molecular formula of C₁₇H₁₆FN₅OS and a molecular weight of 357.41 g/mol. This compound belongs to a structurally defined class of triazole-acetamide conjugates, which are widely recognized as privileged scaffolds in medicinal chemistry due to their dense hydrogen-bonding capacity and demonstrated activity across antifungal, antibacterial, anticancer, and antiviral programs.

Molecular Formula C17H16FN5OS
Molecular Weight 357.41
CAS No. 898624-59-4
Cat. No. B2839378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
CAS898624-59-4
Molecular FormulaC17H16FN5OS
Molecular Weight357.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
InChIKeyXKMSXHNYDRUSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 898624-59-4): Chemical Identity and Structural Rationale for Procurement


2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 898624-59-4) is a synthetic, small-molecule 1,2,4-triazole derivative with a molecular formula of C₁₇H₁₆FN₅OS and a molecular weight of 357.41 g/mol . This compound belongs to a structurally defined class of triazole-acetamide conjugates, which are widely recognized as privileged scaffolds in medicinal chemistry due to their dense hydrogen-bonding capacity and demonstrated activity across antifungal, antibacterial, anticancer, and antiviral programs [1]. The combination of a 4-fluorophenyl acetamide moiety with a 5-benzyl-4-amino-1,2,4-triazole core provides distinct electronic and steric properties that differentiate this compound from close positional isomers (2-fluoro and 3-fluoro analogs) and halogen-substituted variants, making its procurement essential for structure-activity relationship (SAR) studies, focused library design, and biological target validation.

Why Generic Substitution Cannot Replace 2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 898624-59-4) in Focused Biological Screening


Generic substitution of this compound with other triazole-acetamide derivatives is not scientifically valid because minor variations in the N-phenyl substituent position profoundly alter molecular recognition, target binding kinetics, and biological selectivity [1]. The 4-fluorophenyl isomer (CAS 898624-59-4) is structurally distinct from the 2-fluoro (CAS 898607-11-9) and 3-fluoro (CAS 898624-52-7) positional isomers, which exhibit ortho- and meta-electronic effects that change the spatial orientation of the acetamide side chain and its hydrogen-bonding geometry . In closely related 1,2,4-triazole-thioacetamide series, shifting the halogen from the 4-position to the 3-position resulted in altered acetylcholinesterase (AChE) inhibitory potency and selectivity profiles, with IC₅₀ values spanning over two orders of magnitude across otherwise identical scaffolds [2]. Similarly, replacing the 4-fluorophenyl group with a 4-chlorophenyl or unsubstituted phenyl ring in triazole-acetamide hybrids has been shown to change cytotoxicity against cancer cell lines and enzyme inhibition profiles, confirming that the 4-fluoro substituent is not interchangeable [3]. Therefore, any attempt to substitute this specific compound with a generic 'triazole-acetamide' without retaining the precise 4-fluorophenyl acetamide pharmacophore risks invalidating SAR hypotheses, confounding biological assay results, and wasting screening resources.

Quantitative Differentiation Evidence for 2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 898624-59-4) Against Closest Analogs


Enzymatic Inhibition Landscape for Triazole-Acetamide Scaffolds with Variable N-Phenyl Substituents

The 4-fluorophenyl substitution pattern within the triazole-thioacetamide scaffold is expected to produce measurable differences in acetylcholinesterase (AChE) inhibition compared to other halogen or positional isomers. In a systematic SAR study of N-(substituted phenyl)-5-[(benzyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio]acetamides, the complete series demonstrated AChE IC₅₀ values ranging from 0.017 ± 0.008 µM to 7.518 ± 0.241 µM, with the 4-substituted phenyl analogs consistently showing higher potency than their 2- or 3-substituted counterparts [1]. The 4-fluoro analog (CAS 898624-59-4) incorporates this favored para-substitution geometry, which positions the fluorine atom for optimal hydrophobic and electrostatic interactions within the AChE peripheral anionic site, a binding mode confirmed by molecular docking of analogous compounds [1]. This structural advantage is absent in the 2-fluoro isomer (CAS 898607-11-9) and the 3-fluoro isomer (CAS 898624-52-7), which introduce steric clashes and disrupt hydrogen-bonding geometry, respectively.

Acetylcholinesterase Inhibition Alzheimer's Disease SAR

Antimicrobial Selectivity: Influence of 4-Fluoro vs. 4-Chloro and 4-Methyl Substituents on Antibacterial Potency in 1,2,4-Triazole-Thioacetamide Derivatives

The 4-fluorophenyl group in CAS 898624-59-4 is expected to confer differential antibacterial activity compared to the 4-chloro, 4-bromo, and 4-methyl analogs. In a related series of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives functionalized with various electrophiles, compounds bearing electron-withdrawing para-substituents on the N-phenyl acetamide ring consistently demonstrated higher antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains than those with electron-donating or unsubstituted phenyl rings [1]. The 4-fluoro substituent (Hammett σₚ = +0.06) provides a unique balance of moderate electron-withdrawing character and small steric footprint, distinguishing it from the 4-chloro analog (σₚ = +0.23) which can overly suppress electron density on the acetamide carbonyl, and the 4-methyl analog (σₚ = −0.17) which increases electron density and reduces target affinity [1]. This electronic tuning translates directly to differences in minimum inhibitory concentration (MIC) values, with compounds bearing 4-fluorophenyl groups showing favorable activity profiles that avoid the cytotoxicity associated with stronger electron-withdrawing substituents.

Antibacterial Gram-positive Gram-negative SAR

Anticancer Selectivity: Comparison of 4-Fluorophenyl Triazole-Acetamides vs. 4-Chlorophenyl Analogs in Breast Cancer Cell Lines

While direct cytotoxicity data for CAS 898624-59-4 are not publicly available, structurally analogous triazole-acetamide compounds with 4-fluorophenyl and 4-chlorophenyl substituents have been compared in breast cancer models, revealing substituent-dependent selectivity. In a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids, the 4-chlorophenyl compound (9f) exhibited IC₅₀ values of 16.84 µM (MCF-7) and 21.78 µM (MDA-MB-231) [1]. Critically, within the same series, replacing the 4-chloro substituent with a 4-fluoro group altered the selectivity ratio between the two cell lines, indicating that the halogen identity influences target engagement rather than merely overall potency [1]. This finding has direct implications for CAS 898624-59-4: the 4-fluorophenyl group is expected to produce a different cancer cell line selectivity profile compared to the 4-chloro analog (CAS 898624-71-0), a key consideration for target deconvolution studies and panel screening.

Anticancer Breast Cancer Cytotoxicity Selectivity

EGFR Kinase Inhibition Profile of Triazole-Acetamide Scaffolds: Positional Isomer Differentiation

The 4-fluorophenyl acetamide moiety in CAS 898624-59-4 is anticipated to engage the EGFR kinase hinge region differently than its positional isomers. In a closely related series of 1,2,4-triazole-acetamide derivatives evaluated as EGFR inhibitors, the most potent compound (20) achieved an IC₅₀ of 43.8 ± 1.3 nM against recombinant human EGFR, with molecular docking confirming that the N-phenyl substituent position directly determines the depth of penetration into the ATP-binding pocket and the specific hydrogen-bond network with Cys797 at the hinge [1]. The 4-fluorophenyl substitution presents a linear geometry that facilitates deep pocket access, whereas the 2-fluoro and 3-fluoro isomers introduce steric hindrance or alter the dihedral angle of the acetamide linker, respectively, disrupting this critical interaction. Compound 24 in the same series, featuring an optimized substitution pattern, outperformed gefitinib in terms of selectivity and potency, demonstrating that precise substituent positioning is critical [1]. CAS 898624-59-4, as the 4-fluoro isomer, is the correct choice for programs seeking to explore EGFR-targeted activity within this scaffold class.

EGFR Inhibition Kinase Cancer Precision Medicine

Synthetic Accessibility and Scaffold Versatility: 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol as a Common Intermediate

CAS 898624-59-4 is synthesized from the versatile intermediate 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (CAS 13373-10-9), which has been extensively validated as a starting material for generating diverse bioactive heterocycles [1]. This intermediate reacts with N-(4-fluorophenyl)-2-chloroacetamide under basic conditions to yield the target compound . The reaction is high-yielding and regioselective, ensuring batch-to-batch consistency in the S-alkylation product. This synthetic route is distinct from those used to prepare the 4-chloro, 4-bromo, or 4-methyl analogs, which require different haloacetamide precursors and may proceed with varying efficiency. The well-characterized synthetic pathway supports reproducible procurement and downstream derivatization for focused library expansion [1].

Medicinal Chemistry Chemical Synthesis Scaffold Optimization

Best Research and Industrial Application Scenarios for 2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS 898624-59-4)


Focused Acetylcholinesterase Inhibitor SAR Library Expansion for Alzheimer's Disease Research

CAS 898624-59-4 should be prioritized as a key member of a focused library designed to explore the effect of N-phenyl para-substitution on AChE inhibitory potency and selectivity over butyrylcholinesterase (BChE). The compound fills a critical gap in the structure-activity landscape by providing the 4-fluoro substituent, which is underrepresented in published triazole-acetamide AChE inhibitor series. Procurement enables head-to-head comparison with the 4-chloro, 4-bromo, 4-methyl, and unsubstituted phenyl analogs within the same assay platform, generating quantitative SAR data that can guide lead optimization [1].

EGFR Kinase Selectivity Profiling and Hinge-Binder Design

For medicinal chemistry programs targeting the EGFR kinase hinge region, CAS 898624-59-4 represents the optimal 4-fluorophenyl isomer for probing the depth and electronic requirements of the ATP-binding pocket. The compound can be benchmarked against known EGFR inhibitors such as gefitinib and erlotinib, and critically against its 2-fluoro and 3-fluoro positional isomers, to quantify the contribution of fluorine substitution position to kinase inhibition and selectivity. This application is directly supported by published data demonstrating that triazole-acetamide derivatives can achieve nanomolar EGFR IC₅₀ values when properly substituted [1].

Antimicrobial Lead Identification Targeting Gram-Positive and Gram-Negative Pathogens

CAS 898624-59-4 is suitable for inclusion in antimicrobial screening cascades against multidrug-resistant S. aureus (including MRSA) and E. coli strains. The 4-fluorophenyl substitution is expected to provide a favorable balance of antibacterial potency and low mammalian cytotoxicity, as inferred from the antibacterial activity of structurally analogous 4-amino-5-benzyl-1,2,4-triazole-3-thiol derivatives [1]. The compound can serve as a starting point for further optimization of the acetamide side chain or for the synthesis of Schiff base derivatives with enhanced activity.

Chemical Biology Tool for Target Deconvolution in Fluorine-Sensitive Binding Sites

The 4-fluorophenyl group in CAS 898624-59-4 enables the use of ¹⁹F NMR spectroscopy as a probe for studying ligand-protein interactions. This compound can be used as a ¹⁹F NMR reporter molecule in fragment-based drug discovery or target engagement assays, where the chemical shift of the fluorine atom reports on changes in the local electronic environment upon target binding. This capability is absent in the non-fluorinated or chlorinated analogs, creating a unique value proposition for chemical biology laboratories seeking to develop fluorine-based biophysical assays.

Quote Request

Request a Quote for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.